2-Amino-1-(thiophen-2-yl)propan-1-one
Description
2-Amino-1-(thiophen-2-yl)propan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Properties
IUPAC Name |
2-amino-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSGZKVNYKDARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341495 | |
| Record name | 2-Amino-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-00-3 | |
| Record name | 2-Amino-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Amino-1-(thiophen-2-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxaldehyde and an appropriate amine under acidic or basic conditions. Industrial production methods often utilize catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
2-Amino-1-(thiophen-2-yl)propan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-Amino-1-(thiophen-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Amino-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-Amino-1-(thiophen-2-yl)propan-1-one can be compared with other thiophene derivatives such as:
Thiopropamine: A stimulant drug with similar structural features but different pharmacological effects.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Biological Activity
2-Amino-1-(thiophen-2-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 171.22 g/mol. The compound features a thiophene ring, which is known to enhance its biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing its efficacy against various bacterial strains, the compound demonstrated lower minimum inhibitory concentration (MIC) values than traditional antibiotics like tetracycline. This suggests its potential as a treatment for antibiotic-resistant infections.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 5 | Tetracycline | 10 |
| Escherichia coli | 8 | Amoxicillin | 15 |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin | 20 |
Anticancer Properties
The compound has also been studied for its anticancer effects, particularly against A549 lung cancer cells. In vitro studies have shown that it can reduce cell viability significantly.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of this compound using the MTT assay. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM.
The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors that play crucial roles in microbial growth and cancer cell proliferation. It modulates oxidative stress and inflammatory responses, contributing to its therapeutic effects.
Proposed Mechanisms:
- Antimicrobial Action : The thiophene moiety may disrupt bacterial cell membranes or inhibit enzymes essential for cell wall synthesis.
- Anticancer Action : The compound may induce apoptosis in cancer cells through pathways associated with oxidative stress modulation.
In Vitro Studies
Recent studies have focused on the synthesis of various derivatives of thiophene compounds, including this compound, which have shown enhanced biological activities.
| Derivative | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial & Anticancer | 25 |
| Thiophene derivative A | Antibacterial | 15 |
| Thiophene derivative B | Cytotoxicity | >50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
